4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile
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Overview
Description
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile is a potent anthracycline derivative known for its significant anticancer properties. This compound is characterized by the presence of a cyano group and a morpholine ring attached to the anthracycline structure. Anthracyclines, including cyanomorpholinylanthracycline, are widely recognized for their ability to intercalate into DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanomorpholinylanthracycline typically involves the modification of the anthracycline core structure. One common method includes the introduction of a cyano group and a morpholine ring through a series of chemical reactions. The process often starts with the preparation of an anthracycline intermediate, followed by the addition of the cyano group using reagents such as cyanogen bromide. The morpholine ring is then introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of cyanomorpholinylanthracycline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product. The use of advanced technologies and equipment in industrial settings ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline analogs .
Scientific Research Applications
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity and stability of anthracyclines.
Biology: Employed in research on DNA intercalation and the inhibition of topoisomerase II.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Industry: Utilized in the development of new chemotherapeutic drugs and in the study of drug resistance mechanisms .
Mechanism of Action
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile exerts its effects primarily through the intercalation into DNA and inhibition of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and ultimately causing DNA damage and cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline with a similar mechanism of action but different side effect profile.
Daunorubicin: Shares structural similarities but is less potent than cyanomorpholinylanthracycline.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity .
Uniqueness: 4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile is unique due to its enhanced potency and ability to overcome drug resistance mechanisms. The presence of the cyano group and morpholine ring contributes to its increased efficacy and reduced side effects compared to other anthracyclines .
Properties
CAS No. |
114414-57-2 |
---|---|
Molecular Formula |
C32H34N2O12 |
Molecular Weight |
638.626 |
IUPAC Name |
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-15(11-33)12-34)8-22(45-14)46-20-10-32(42,21(36)13-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1 |
InChI Key |
PFCFIEDSKOGCGK-QLKYHASDSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)O)(C(=O)CO)O)N6CCOC(C6)C#N)O |
Origin of Product |
United States |
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